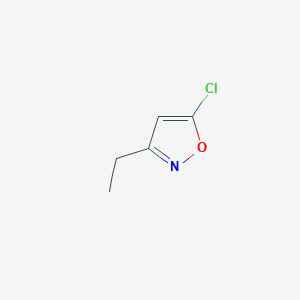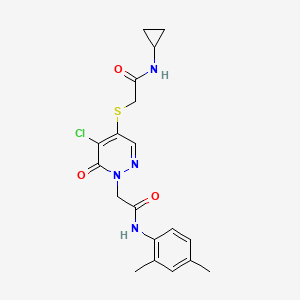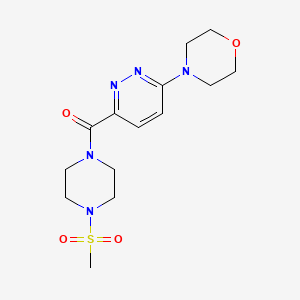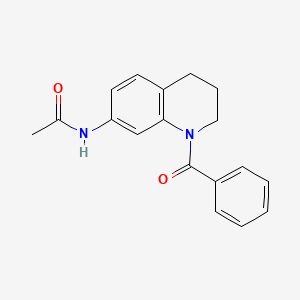![molecular formula C15H12ClFN2O4 B2568983 5-クロロ-N-[2-(4-フルオロフェノキシ)エチル]-2-ニトロベンズアミド CAS No. 1173249-41-6](/img/structure/B2568983.png)
5-クロロ-N-[2-(4-フルオロフェノキシ)エチル]-2-ニトロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenoxyethyl group, and a nitro group attached to a benzamide core
科学的研究の応用
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
Target of Action
The primary target of the compound 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .
Mode of Action
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide acts by inhibiting the activity of Protox . This inhibition disrupts the normal biosynthetic pathway, leading to the accumulation of protoporphyrin IX, a photodynamic compound . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and eventual cell death .
Biochemical Pathways
The compound 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide affects the heme and chlorophyll biosynthetic pathways . The inhibition of Protox leads to the accumulation of protoporphyrin IX, disrupting these pathways . The downstream effects include the production of reactive oxygen species and lipid peroxidation, which cause cell damage .
Result of Action
The molecular and cellular effects of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide’s action include the disruption of heme and chlorophyll biosynthesis, the production of reactive oxygen species, lipid peroxidation, cell membrane damage, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide. Factors such as temperature, pH, and light exposure can affect its stability and activity. For instance, light exposure is necessary for the photodynamic action of accumulated protoporphyrin IX Additionally, the presence of other chemicals in the environment could potentially interact with the compound, affecting its efficacy
生化学分析
Biochemical Properties
It’s structurally similar to 5-chloro-2-(4-fluorophenoxy)benzoic acid , which suggests it might have similar properties
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
No studies have been conducted to date on the dosage effects of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide in animal models
Transport and Distribution
There is currently no available information on how 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide is transported and distributed within cells and tissues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 5-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Etherification: The nitrobenzamide is then reacted with 4-fluorophenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide to form the 4-fluorophenoxy derivative.
Alkylation: The final step involves the alkylation of the 4-fluorophenoxy derivative with 2-chloroethylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products
Reduction: 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxyethyl moiety.
類似化合物との比較
Similar Compounds
- 5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitrobenzamide
- 5-chloro-N-[2-(4-bromophenoxy)ethyl]-2-nitrobenzamide
- 5-chloro-N-[2-(4-methylphenoxy)ethyl]-2-nitrobenzamide
Uniqueness
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide is unique due to the presence of the fluorine atom in the phenoxyethyl group. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct from its analogs.
特性
IUPAC Name |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c16-10-1-6-14(19(21)22)13(9-10)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZUVAMFVCETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2568901.png)





![N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2568911.png)

![2-Chloro-1-spiro[2.4]heptan-6-ylethanone](/img/structure/B2568914.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)
![1-{8-[2-(2-chlorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2568916.png)
![N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2568917.png)
![1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2568918.png)
![2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2568923.png)
